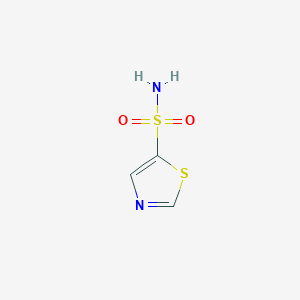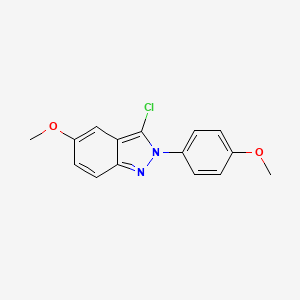
3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole
Übersicht
Beschreibung
3-Chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole is a complex organic compound belonging to the indazole class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated indazole precursor. This reaction requires a palladium catalyst and a base, usually performed under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the indazole ring to its corresponding oxo derivative.
Reduction: Reduction of the chloro group to a methyl group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles can be used, such as sodium methoxide (NaOCH₃) for methoxy substitution.
Major Products Formed:
Oxidation: Indazole-5-oxide
Reduction: 3-Chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole methyl derivative
Substitution: 3-Chloro-5-methoxy-2-(4-alkoxyphenyl)-2H-indazole
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for various coupling reactions and functional group transformations.
Biology: Research has shown that indazole derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole is still under investigation, but its potential in drug development is promising.
Medicine: Indazole derivatives are explored for their therapeutic potential in treating various diseases. This compound, in particular, may be investigated for its efficacy in targeting specific biological pathways involved in disease progression.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various chemical processes.
Wirkmechanismus
The mechanism by which 3-chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism is dependent on the biological context, but it may involve binding to receptors or enzymes, leading to modulation of cellular processes.
Molecular Targets and Pathways:
Receptors: Potential binding to G-protein-coupled receptors (GPCRs) or other receptor types.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-methoxy-2-(3-methoxyphenyl)-2H-indazole
3-Chloro-5-methoxy-2-(2-methoxyphenyl)-2H-indazole
3-Chloro-5-methoxy-2-(4-hydroxyphenyl)-2H-indazole
Uniqueness: 3-Chloro-5-methoxy-2-(4-methoxyphenyl)-2H-indazole stands out due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups on the phenyl ring enhances its solubility and potential for forming hydrogen bonds, which can affect its interaction with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
3-chloro-5-methoxy-2-(4-methoxyphenyl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-19-11-5-3-10(4-6-11)18-15(16)13-9-12(20-2)7-8-14(13)17-18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPKTNBXIIWYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3C=C(C=CC3=N2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


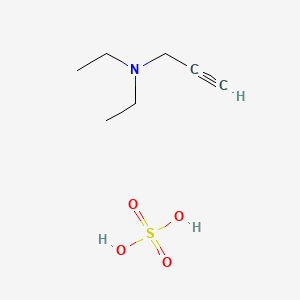
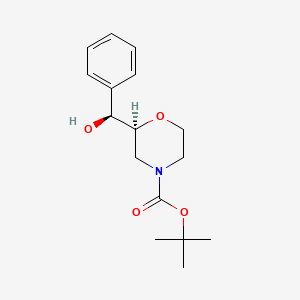
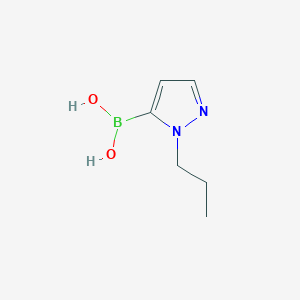
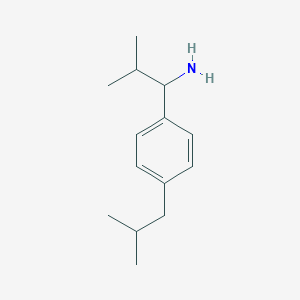
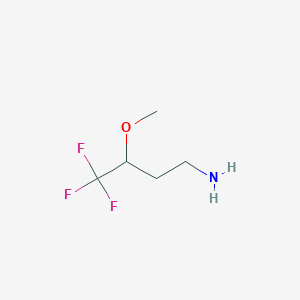
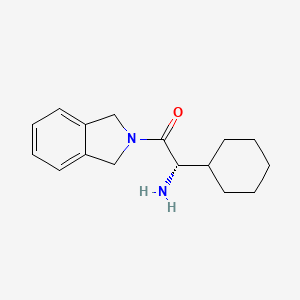
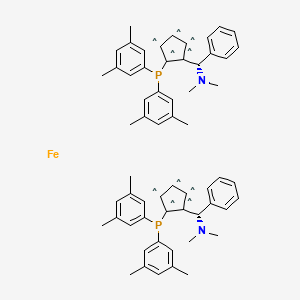
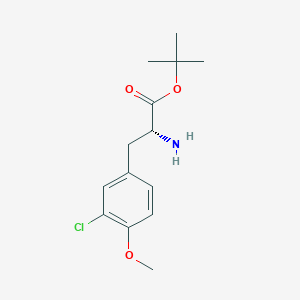
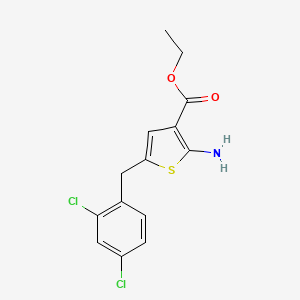
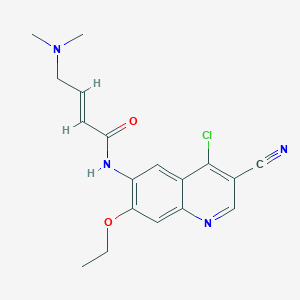
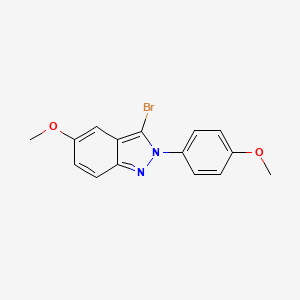
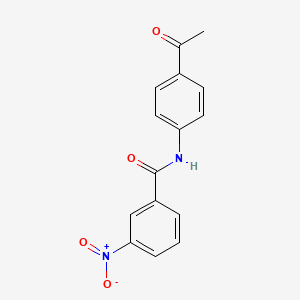
![1H-Indole-1-carboxylic acid, 2-borono-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B3287836.png)
